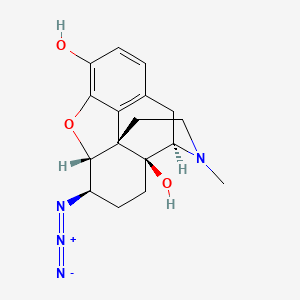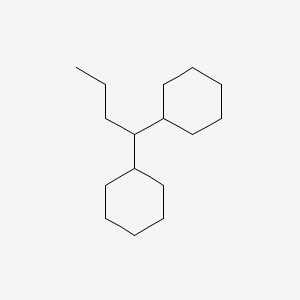![molecular formula C9H15NOSi B13956004 Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- CAS No. 85719-72-8](/img/structure/B13956004.png)
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is an organic compound that features a pyridine ring substituted with a trimethylsilyl group. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- typically involves the reaction of pyridine derivatives with trimethylsilylating agents. One common method is the reaction of pyridine with iodotrimethylsilane in the presence of a base . The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the pyridine ring or the trimethylsilyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like trimethylsilyl chloride and bis(trimethylsilyl)acetamide are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- has several scientific research applications:
Biology: The compound can be used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other positions on the pyridine ring .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 2-(trimethylsilyl)-: Similar in structure but with the trimethylsilyl group at the 2-position.
Pyridine, 3-methyl-: Features a methyl group instead of a trimethylsilyl group at the 3-position.
Pyridoxine, 3TMS derivative: A derivative of pyridoxine with a trimethylsilyl group.
Uniqueness
Pyridine, 3-[[(trimethylsilyl)oxy]methyl]- is unique due to the presence of the trimethylsilyl group at the 3-position, which imparts specific chemical properties such as increased volatility and chemical inertness. This makes it particularly useful in applications requiring selective reactions and protection of functional groups .
Eigenschaften
CAS-Nummer |
85719-72-8 |
|---|---|
Molekularformel |
C9H15NOSi |
Molekulargewicht |
181.31 g/mol |
IUPAC-Name |
trimethyl(pyridin-3-ylmethoxy)silane |
InChI |
InChI=1S/C9H15NOSi/c1-12(2,3)11-8-9-5-4-6-10-7-9/h4-7H,8H2,1-3H3 |
InChI-Schlüssel |
IWSCLNQGVISJDD-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


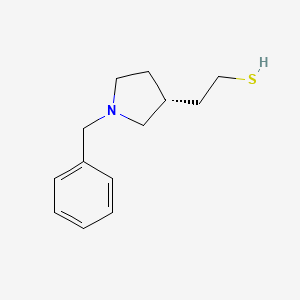
![2-Benzyl-7-(chloromethyl)-2-azaspiro[4.4]nonane](/img/structure/B13955938.png)
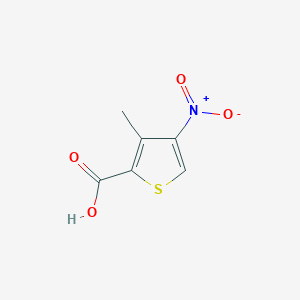
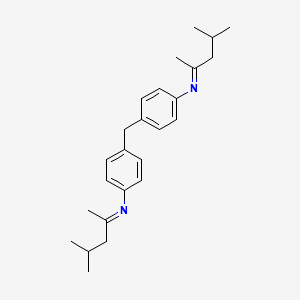
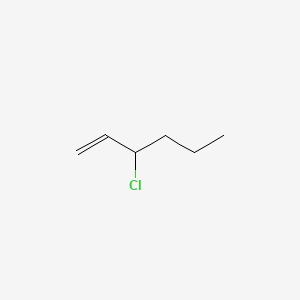
![4-[5-Amino-1-(2,4-dichloro-benzyl)-1H-[1,2,3]triazol-4-yl]-phenol](/img/structure/B13955953.png)
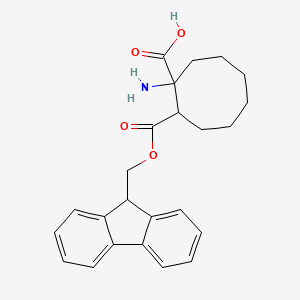
![Tricyclo[3.2.1.0~2,7~]oct-3-ene-4-carboxylic acid](/img/structure/B13955963.png)
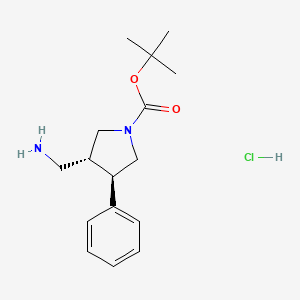
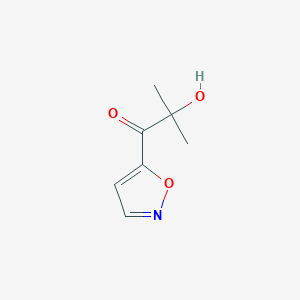
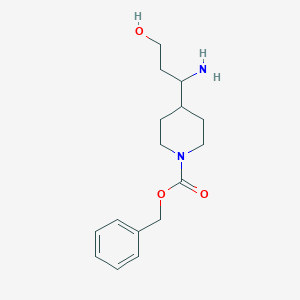
![Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B13955986.png)
